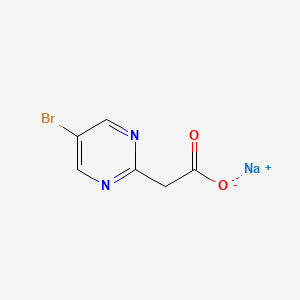
1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Quinoline Derivatives
One significant application of compounds similar to "1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is in the synthesis of quinoline derivatives. For instance, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives highlights the versatility of cyclohexanone in reacting with other compounds to produce a variety of heterocyclic compounds. These derivatives have been studied for their antimicrobial activity, suggesting potential applications in developing new therapeutic agents (Elkholy & Morsy, 2006).
Synthesis of Tetrahydroquinoline and Benzazepines
Another research avenue explores the synthesis of tetrahydroquinoline and benzazepines through cyclization reactions. These reactions demonstrate the compound's utility in generating diverse heterocyclic frameworks, which are essential in drug discovery and development processes (Gast, Schmutz, & Sorg, 1977).
Development of TRPV1 Antagonists
Compounds structurally related to "this compound" have been synthesized and evaluated for their activity as TRPV1 antagonists. The research into novel chroman and tetrahydroquinoline ureas has led to the identification of potent inhibitors that could serve as promising leads for the development of new pain management therapies (Schmidt et al., 2011).
Catalytic Activity in Heterocycle Synthesis
The compound and its derivatives have shown effectiveness in catalytic activities, particularly in the synthesis of heterocyclic compounds such as 1,2-dihydroquinoline derivatives. This catalytic activity underlines the potential of these compounds in facilitating complex organic reactions, which is crucial for the synthesis of biologically active molecules (Zeng et al., 2009).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVRCCICAWMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)


![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)
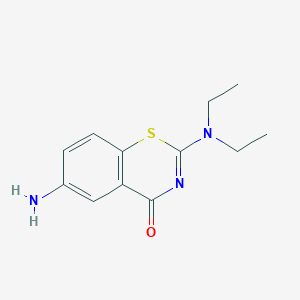
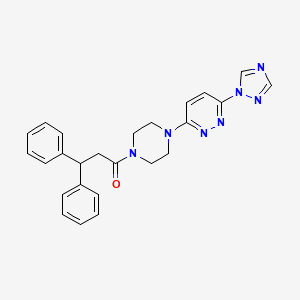


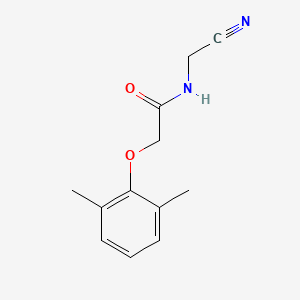

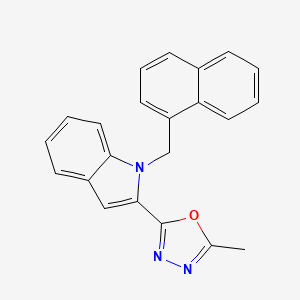
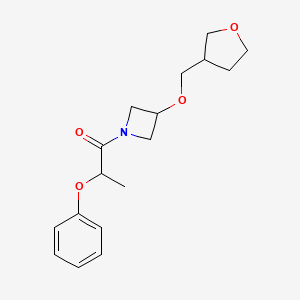
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2685755.png)
